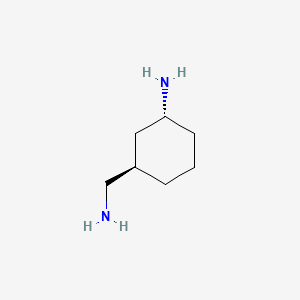

(1R,3R)-3-(Aminomethyl)cyclohexan-1-amine

Descripción general

Descripción

(1R,3R)-3-(Aminomethyl)cyclohexan-1-amine, also known as R(-)-baclofen, is a chiral compound that is widely used in scientific research for its pharmacological properties. It is a GABA(B) receptor agonist that is primarily used to study the physiological and biochemical effects of GABA(B) receptor activation.

Mecanismo De Acción

R(-)-baclofen binds to GABA(B) receptors, which are G protein-coupled receptors that are widely distributed throughout the central nervous system. When activated, GABA(B) receptors inhibit the release of neurotransmitters, including glutamate, dopamine, and noradrenaline. This results in a decrease in neuronal activity and a reduction in the excitability of neural circuits.

Efectos Bioquímicos Y Fisiológicos

R(-)-baclofen has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This results in a decrease in neuronal activity and a reduction in the excitability of neural circuits. R(-)-baclofen has also been shown to increase the release of GABA, which is the major inhibitory neurotransmitter in the brain. This results in a further reduction in neuronal activity and a further reduction in the excitability of neural circuits. Additionally, R(-)-baclofen has been shown to have analgesic, anxiolytic, and anticonvulsant effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using R(-)-baclofen in lab experiments is its specificity for GABA(B) receptors. This allows researchers to selectively activate GABA(B) receptors without affecting other neurotransmitter systems. Additionally, R(-)-baclofen is relatively easy to synthesize and has a long half-life, which makes it suitable for use in long-term experiments. However, one of the limitations of using R(-)-baclofen in lab experiments is its potential for off-target effects. R(-)-baclofen has been shown to bind to other receptors, such as GHB receptors, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several potential future directions for research involving R(-)-baclofen. One area of research is the development of more selective GABA(B) receptor agonists that can be used to study the physiological and biochemical effects of GABA(B) receptor activation with greater specificity. Another area of research is the investigation of the role of GABA(B) receptors in disease states, such as addiction and anxiety disorders. Additionally, R(-)-baclofen has potential therapeutic applications in the treatment of spasticity, chronic pain, and other neurological disorders, and further research is needed to explore these potential applications.

Métodos De Síntesis

The synthesis of R(-)-baclofen involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 3-(aminomethyl)cyclohexanone. This intermediate is then reduced with sodium borohydride to produce R(-)-baclofen. The synthesis of R(-)-baclofen is a straightforward process that can be carried out in a laboratory setting.

Aplicaciones Científicas De Investigación

R(-)-baclofen is primarily used in scientific research to study the physiological and biochemical effects of GABA(B) receptor activation. It is also used as a tool to investigate the role of GABA(B) receptors in various disease states, such as epilepsy, addiction, and anxiety disorders. Additionally, R(-)-baclofen has been shown to have potential therapeutic applications in the treatment of spasticity, chronic pain, and other neurological disorders.

Propiedades

IUPAC Name |

(1R,3R)-3-(aminomethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFAIWKFALHMEY-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680471 | |

| Record name | (1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |

CAS RN |

1206798-47-1 | |

| Record name | (1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

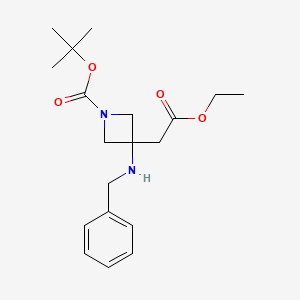

![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)